molecular formula C10H7NO3S B6263967 4-(2-hydroxy-1,3-thiazol-4-yl)benzoic acid CAS No. 1485849-11-3

4-(2-hydroxy-1,3-thiazol-4-yl)benzoic acid

Cat. No.: B6263967
CAS No.: 1485849-11-3
M. Wt: 221.23 g/mol
InChI Key: IFMQSMOFXVGLCI-UHFFFAOYSA-N
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Description

4-(2-hydroxy-1,3-thiazol-4-yl)benzoic acid is a heterocyclic compound that features a thiazole ring attached to a benzoic acid moiety. The thiazole ring is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is of interest due to its potential biological activities and applications in various fields of science and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-hydroxy-1,3-thiazol-4-yl)benzoic acid typically involves the formation of the thiazole ring followed by its attachment to the benzoic acid moiety. One common method involves the reaction of 2-aminothiophenol with α-haloketones to form the thiazole ring, which is then coupled with a benzoic acid derivative . The reaction conditions often include the use of organic solvents such as chloroform or ethanol, and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques such as crystallization and chromatography are common to achieve high-purity products .

Chemical Reactions Analysis

Types of Reactions

4-(2-hydroxy-1,3-thiazol-4-yl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 4-(2-hydroxy-1,3-thiazol-4-yl)benzoic acid involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. For example, it may bind to the active site of enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects . The hydroxyl group can also form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-hydroxy-1,3-thiazol-4-yl)phenol
  • 4-(2-hydroxy-1,3-thiazol-4-yl)aniline
  • 4-(2-hydroxy-1,3-thiazol-4-yl)benzaldehyde

Uniqueness

4-(2-hydroxy-1,3-thiazol-4-yl)benzoic acid is unique due to the presence of both a thiazole ring and a benzoic acid moiety, which confer distinct chemical and biological properties. The combination of these functional groups allows for diverse chemical reactivity and potential biological activities, making it a valuable compound in various fields of research .

Properties

CAS No.

1485849-11-3

Molecular Formula

C10H7NO3S

Molecular Weight

221.23 g/mol

IUPAC Name

4-(2-oxo-3H-1,3-thiazol-4-yl)benzoic acid

InChI

InChI=1S/C10H7NO3S/c12-9(13)7-3-1-6(2-4-7)8-5-15-10(14)11-8/h1-5H,(H,11,14)(H,12,13)

InChI Key

IFMQSMOFXVGLCI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=O)N2)C(=O)O

Purity

95

Origin of Product

United States

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